Isochlorogenic acid C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

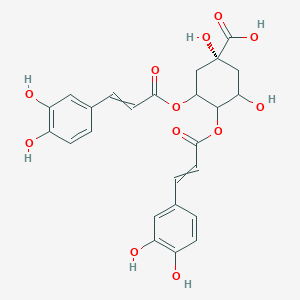

Isochlorogenic acid C, also known as 4,5-dicaffeoylquinic acid, is a naturally occurring polyphenolic compound. It is found in various plants, including green coffee beans, artichokes, and certain traditional Chinese medicinal herbs. This compound is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isochlorogenic acid C can be synthesized through esterification reactions involving caffeic acid and quinic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Lonicera japonica (honeysuckle) are rich in this compound. The extraction process includes:

Extraction: Using solvents like ethanol or methanol to extract the compound from plant material.

Purification: Employing techniques such as macroporous resin adsorption and preparative chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions: Isochlorogenic acid C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are reactive intermediates in many biological processes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted caffeoylquinic acids.

Scientific Research Applications

Antioxidant Properties

Isochlorogenic acid C exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial for preventing cellular damage and various diseases related to oxidative stress.

- Mechanism : this compound scavenges free radicals and enhances the activity of antioxidant enzymes.

- Case Study : In a study involving murine models, this compound demonstrated a marked reduction in oxidative stress markers following exposure to reactive oxygen species.

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses, making it a potential therapeutic agent for inflammatory diseases.

- Mechanism : It inhibits the Erk/JNK/NF-κB signaling pathway, which is pivotal in inflammation.

- Case Study : A study on collagen-induced arthritis in mice revealed that this compound significantly reduced joint swelling and inflammatory cytokine levels (TNF-α, IL-6) .

Lipid Metabolism Regulation

Recent research indicates that this compound can promote cholesterol reverse transport, thereby aiding in lipid metabolism and potentially treating hyperlipidemia.

- Mechanism : It enhances the expression of liver X receptor alpha (LXRα), which facilitates cholesterol efflux.

- Case Study : In high-fat diet-induced hyperlipidemia models, administration of this compound lowered serum lipid levels without causing hepatic steatosis .

Anticancer Activity

This compound has shown promise in cancer research, particularly against breast cancer.

- Mechanism : It inhibits the epithelial-mesenchymal transition (EMT) induced by epidermal growth factor receptor (EGFR) signaling, which is crucial for cancer metastasis.

- Case Study : Research on MDA-MB-231 cells (a triple-negative breast cancer cell line) demonstrated that this compound suppressed cell invasion and promoted apoptosis through EGFR pathway inhibition .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in various studies, highlighting its potential in treating neurodegenerative diseases.

- Mechanism : It reduces neuroinflammation and protects neuronal cells from apoptosis.

- Case Study : In models of neuroinflammation, this compound significantly decreased the levels of pro-inflammatory cytokines and improved neuronal survival rates .

Data Table: Summary of Applications

Mechanism of Action

Isochlorogenic acid C is part of a family of compounds known as dicaffeoylquinic acids. Similar compounds include:

- Isochlorogenic acid A (3,5-dicaffeoylquinic acid)

- Isochlorogenic acid B (3,4-dicaffeoylquinic acid)

- Chlorogenic acid (5-caffeoylquinic acid)

Uniqueness: this compound is unique due to its specific esterification pattern, which confers distinct biological activities compared to its analogs. For instance, it has been shown to have superior antioxidant and anti-inflammatory properties compared to isochlorogenic acid A and B .

Comparison with Similar Compounds

- Isochlorogenic acid A

- Isochlorogenic acid B

- Chlorogenic acid

Properties

Molecular Formula |

C25H24O12 |

|---|---|

Molecular Weight |

516.4 g/mol |

IUPAC Name |

(1R)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19?,20?,23?,25-/m1/s1 |

InChI Key |

UFCLZKMFXSILNL-HNVAYXLOSA-N |

Isomeric SMILES |

C1C(C(C(C[C@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.